molecular formula C17H17N5O4S B2715994 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-51-8

5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2715994
CAS No.: 852171-51-8
M. Wt: 387.41
InChI Key: OKIILUUFYDCUGS-UHFFFAOYSA-N
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Description

5-(Isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the family of pyrimido[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired heterocyclic ring system.

Step 1: : Condensation reaction between 1,3-dimethyluracil and 4-nitrophenylisocyanate in the presence of a base like potassium carbonate (K₂CO₃) to form an intermediate compound. Step 2 : Introduction of the isopropylthio group through a substitution reaction using isopropylthiol and a suitable catalyst such as triethylamine (Et₃N).

Industrial Production Methods

Industrial-scale production might involve optimizing reaction conditions like temperature, pressure, and concentration of reagents to achieve higher yields and purity. Typically, batch or continuous flow reactors can be employed for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro group to an amino group.

  • Substitution: : Electrophilic or nucleophilic substitution at different positions on the pyrimidine ring.

Common Reagents and Conditions

Reagents such as hydrogen peroxide (H₂O₂) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction, and halogenating agents for substitution reactions are frequently used. Reaction conditions typically vary based on the desired product and reaction type.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of 5-(isopropylthio)-1,3-dimethyl-7-(4-aminophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.

  • Substitution: : Formation of various halogenated derivatives.

Scientific Research Applications

5-(Isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is utilized in a range of scientific research applications:

  • Chemistry: : Used as a precursor in the synthesis of other complex heterocyclic compounds.

  • Biology: : Studied for its potential biological activities, including antibacterial and antifungal properties.

  • Medicine: : Investigated for its potential use as a therapeutic agent in treating certain diseases, possibly due to its activity against specific molecular targets.

  • Industry: : Employed as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood but is believed to involve:

  • Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting or activating their function.

  • Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes like signal transduction or gene expression.

Comparison with Similar Compounds

When compared to similar pyrimido[4,5-d]pyrimidine derivatives, 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits unique properties such as:

  • Distinct Reactions: : Specific reactivity due to the presence of the isopropylthio and nitrophenyl groups.

  • Unique Applications: : Greater efficacy or selectivity in certain biological and industrial applications.

Similar Compounds

  • 1,3-Dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.

  • 5-(Methylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.

That's a deep dive into this compound

Properties

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-9(2)27-15-12-14(20(3)17(24)21(4)16(12)23)18-13(19-15)10-5-7-11(8-6-10)22(25)26/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIILUUFYDCUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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